molecular formula C6H13BrClN B14019507 (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride

(2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride

Cat. No.: B14019507
M. Wt: 214.53 g/mol
InChI Key: CMJWSXZZJMLYTN-RGMNGODLSA-N
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Description

(2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromoethyl group attached to the pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of bromoethyl groups on biological systems. It is also used in the synthesis of biologically active molecules and as a precursor for the development of pharmaceuticals.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific biological pathways and in the study of drug-receptor interactions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways and processes, making the compound useful in the study of biochemical mechanisms.

Comparison with Similar Compounds

  • (2S)-2-(2-Chloroethyl)pyrrolidine hydrochloride
  • (2S)-2-(2-Iodoethyl)pyrrolidine hydrochloride
  • (2S)-2-(2-Fluoroethyl)pyrrolidine hydrochloride

Comparison: Compared to its analogs, (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties. The bromo group is more reactive than chloro, iodo, or fluoro groups, making it a valuable intermediate in various chemical reactions. Additionally, the bromoethyl group can form stronger covalent bonds with nucleophiles, enhancing its utility in biochemical studies.

Properties

Molecular Formula

C6H13BrClN

Molecular Weight

214.53 g/mol

IUPAC Name

(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H12BrN.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H/t6-;/m0./s1

InChI Key

CMJWSXZZJMLYTN-RGMNGODLSA-N

Isomeric SMILES

C1C[C@H](NC1)CCBr.Cl

Canonical SMILES

C1CC(NC1)CCBr.Cl

Origin of Product

United States

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